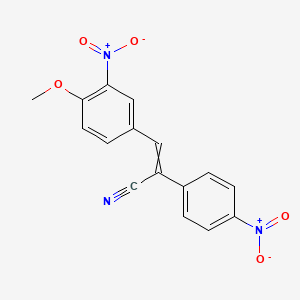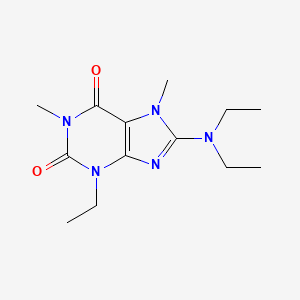
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C19H20O4 This compound is characterized by the presence of both phenethyl and phenoxyethyl groups attached to a propanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of malonic acid derivatives with phenethyl and phenoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonic acid derivative, allowing it to act as a nucleophile.
Industrial Production Methods
On an industrial scale, the production of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The phenethyl and phenoxyethyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenethyl and phenoxyethyl groups can enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 2-phenylethylmalonic acid
- 2-phenoxyethylmalonic acid
- 2-phenylethylpropanoic acid
Uniqueness
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid is unique due to the presence of both phenethyl and phenoxyethyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
5449-78-5 |
|---|---|
分子式 |
C19H20O5 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-(2-phenoxyethyl)-2-(2-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-11-15-7-3-1-4-8-15)13-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23) |
InChI 键 |
SDFOZDONFWXCLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(CCOC2=CC=CC=C2)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)


![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)






![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
